

An In-depth Technical Guide to the Physicochemical Properties of Creatine Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Heptanediol*

Cat. No.: *B13894120*

[Get Quote](#)

A Note on CAS Number 5969-12-0: The CAS number provided in the topic, 5969-12-0, corresponds to the chemical compound heptane-2,6-diol. However, the specified audience and the nature of the requested in-depth guide strongly suggest an interest in a compound with significant biological relevance, particularly in the fields of research, drug development, and sports science. It is highly probable that the intended compound of interest was Creatine Monohydrate, a widely studied and utilized supplement with the CAS number 6020-87-7. This guide will therefore focus comprehensively on Creatine Monohydrate, while also providing the available chemical properties for heptane-2,6-diol for clarity.

Part 1: Creatine Monohydrate (CAS: 6020-87-7)

Creatine monohydrate is a nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.^[1] It is a popular ergogenic aid in sports nutrition and is under investigation for its therapeutic potential in various clinical applications.^[2]

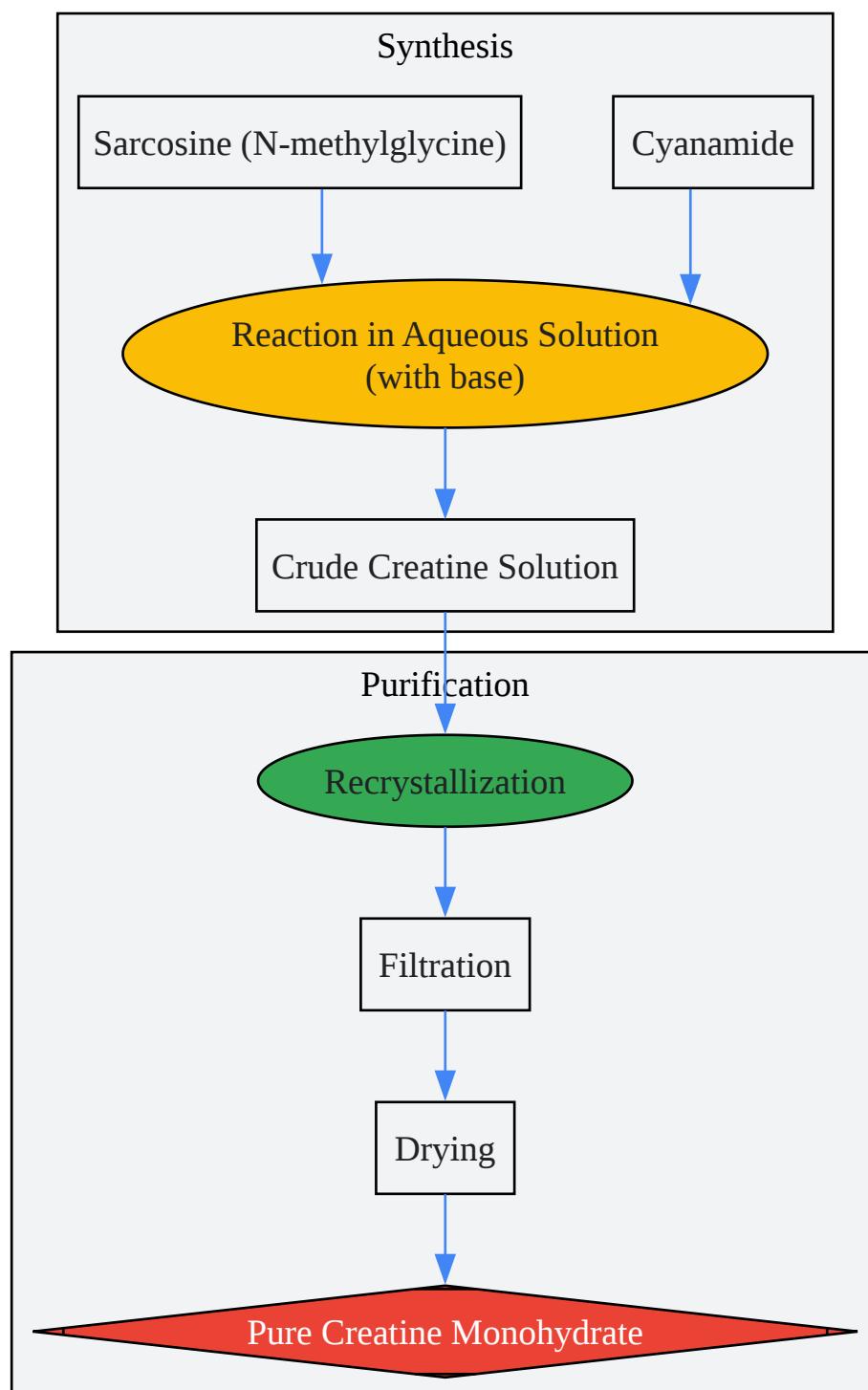
Chemical and Physical Properties

The fundamental physicochemical properties of creatine monohydrate are summarized in the table below, providing a quantitative overview for researchers and formulation scientists.

Property	Value	Reference
CAS Number	6020-87-7	[3][4]
Molecular Formula	C ₄ H ₉ N ₃ O ₂ ·H ₂ O	[4]
Molecular Weight	149.15 g/mol	[4]
Appearance	White crystalline powder	[4]
Melting Point	~292 °C (decomposes)	[3]
Solubility in Water	Temperature Dependent: - 6 g/L at 4 °C - 14 g/L at 20 °C - 34 g/L at 50 °C	[5]
Solubility in Other Solvents	Insoluble in ethanol and ether.	[3]
pKa	The guanidino group has a pKa of approximately 12.6.	[4]
pH (10 g/L in H ₂ O at 20 °C)	6.9	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of creatine monohydrate.


Spectroscopic Data	Description
¹ H NMR (in D ₂ O)	Signals corresponding to the methyl and methylene protons are observed.
¹³ C NMR (in D ₂ O)	Resonances for the methyl, methylene, and carboxyl carbons, as well as the carbon of the guanidinium group, are present.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H, C=O, and C-N functional groups are observed.
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak corresponding to the mass of creatine.

Experimental Protocols

Synthesis of Creatine Monohydrate

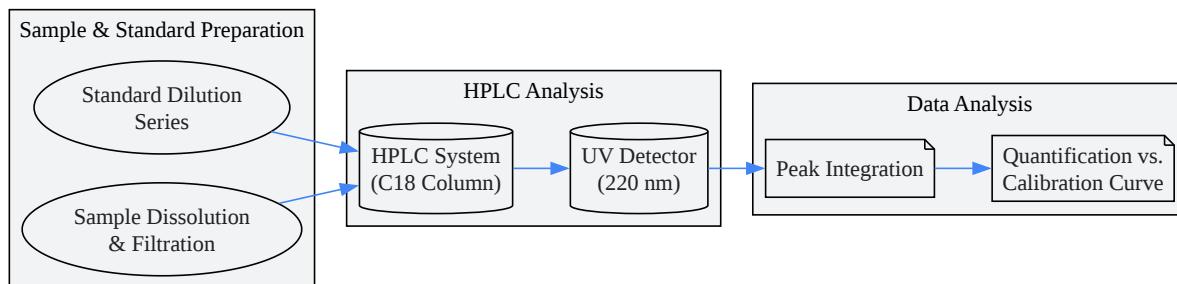
A common laboratory-scale synthesis of creatine monohydrate involves the reaction of sarcosine (N-methylglycine) with cyanamide in an aqueous solution, often in the presence of a base. The resulting crude product is then purified by recrystallization.[\[6\]](#)

Workflow for the Synthesis of Creatine Monohydrate:

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis and purification of creatine monohydrate.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis


HPLC is a standard method for determining the purity of creatine monohydrate and quantifying potential impurities such as creatinine, dicyandiamide (DCD), and dihydrotriazine (DHT).[4]

Methodology:

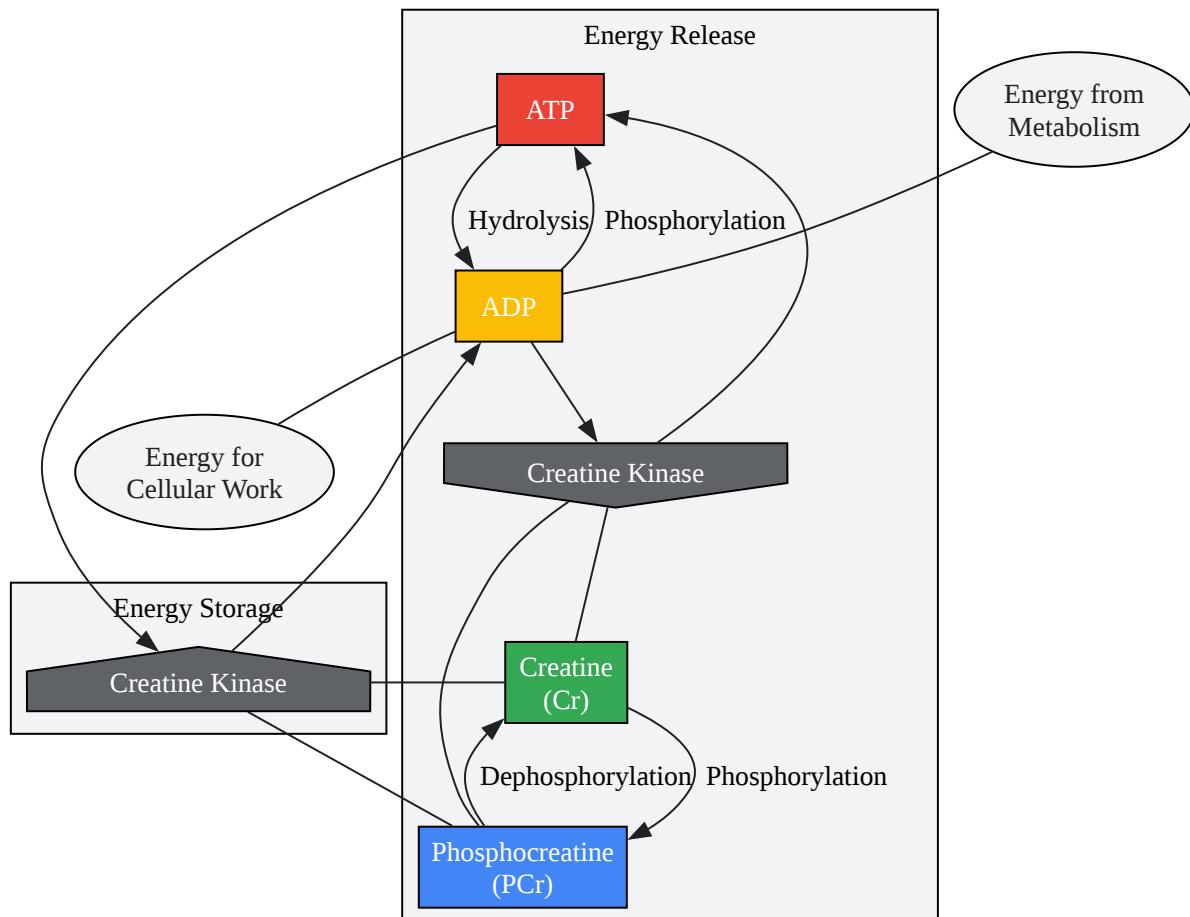
- **Instrumentation:** An HPLC system equipped with a UV detector is typically used.[4]
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly employed.[4]
- **Mobile Phase:** An isocratic mobile phase consisting of a phosphate buffer is often utilized. For instance, a 10 mmol/L sodium dihydrogen phosphate solution with the pH adjusted to 10.5 with ammonia water can be used.[7]
- **Flow Rate:** A typical flow rate is between 0.8 and 1.5 mL/min.[4]
- **Detection:** UV detection at a wavelength of 220 nm is suitable for quantifying creatine and its common impurities.[7]
- **Sample Preparation:**
 - Accurately weigh a known amount of the creatine monohydrate sample.
 - Dissolve the sample in a precise volume of HPLC-grade water to achieve a target concentration.[4]
 - Thoroughly mix the solution until the sample is completely dissolved.[4]
 - Filter the sample solution through a 0.45 μ m syringe filter before injection into the HPLC system.[4]
- **Standard Preparation:**
 - Prepare a stock solution of creatine monohydrate reference standard in the mobile phase.

- Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.[5]
- Analysis: Inject a fixed volume (e.g., 10-20 μ L) of the standard and sample solutions into the HPLC system and record the peak areas.[4] Quantify the concentration of creatine and impurities by comparing their peak areas to the calibration curve generated from the standard solutions.[4]

Experimental Workflow for HPLC Analysis:

[Click to download full resolution via product page](#)

A schematic of the experimental workflow for HPLC purity analysis of creatine monohydrate.


Signaling Pathway

The primary biological role of creatine is centered around the creatine kinase (CK)/phosphocreatine (PCr) system, which acts as a temporal and spatial energy buffer to regenerate adenosine triphosphate (ATP).[1][8]

The ATP-PCr Energy System:

During periods of high energy demand, such as intense muscle contraction, ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) to release energy. The CK enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, rapidly

regenerating ATP.^[1] This system is crucial for maintaining ATP homeostasis in cells with high energy turnover.^[9]

[Click to download full resolution via product page](#)

The reversible reaction catalyzed by creatine kinase in the ATP-PCr energy system.

Part 2: heptane-2,6-diol (CAS: 5969-12-0)

Heptane-2,6-diol is a chemical intermediate with limited publicly available data regarding its biological activity or extensive applications in drug development. Its primary relevance is in chemical synthesis.

Chemical and Physical Properties

The known physicochemical properties of heptane-2,6-diol are presented below.

Property	Value	Reference
CAS Number	5969-12-0	[8][10]
Molecular Formula	C ₇ H ₁₆ O ₂	[8][10]
Molecular Weight	132.20 g/mol	[8]
Density	0.945 g/cm ³	[8]
Boiling Point	233.2 °C at 760 mmHg	[8]
Flash Point	119.6 °C	[8]
LogP	0.91830	[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Protocol for a single-arm, pilot trial of creatine monohydrate supplementation in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Creatine monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Creatine Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13894120#cas-number-5969-12-0-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com